N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide
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Overview
Description
NXT629 is a selective and competitive antagonist of peroxisome proliferator-activated receptor alpha (PPARα). This compound has shown significant potential in inhibiting the proliferation of chronic lymphocytic leukemia (CLL) cells by inducing apoptosis .
Preparation Methods
NXT629 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the following steps:
Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.
Intermediate Formation: The intermediate compound is further reacted with other reagents to form the desired product.
Purification: The final product is purified using techniques such as crystallization or chromatography to obtain NXT629 in its pure form.
Industrial production methods for NXT629 involve scaling up the laboratory synthesis process while ensuring the consistency and purity of the compound. This often requires optimization of reaction conditions and the use of specialized equipment.
Chemical Reactions Analysis
NXT629 undergoes various types of chemical reactions, including:
Oxidation: NXT629 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Substitution: NXT629 can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
NXT629 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the effects of PPARα antagonism on various biochemical pathways.
Biology: Investigated for its role in modulating fatty acid metabolism and its impact on cell viability.
Medicine: Explored as a potential therapeutic agent for treating chronic lymphocytic leukemia and other cancers.
Industry: Utilized in the development of new drugs targeting metabolic pathways .
Mechanism of Action
NXT629 exerts its effects by antagonizing PPARα, a nuclear hormone receptor involved in the regulation of fatty acid oxidation. By inhibiting the activation of PPARα, NXT629 disrupts the transcription of genes involved in fatty acid metabolism, leading to reduced cell proliferation and increased apoptosis in CLL cells .
Comparison with Similar Compounds
NXT629 is unique in its high selectivity and potency as a PPARα antagonist. Compared to other similar compounds, NXT629 has a higher selectivity for PPARα over other nuclear hormone receptors such as PPARβ/δ and PPARγ . This makes it a valuable tool for studying the specific effects of PPARα antagonism.
Similar Compounds
GW6471: Another PPARα antagonist with lower selectivity compared to NXT629.
MK886: A PPARα antagonist with different pharmacokinetic properties.
GW9662: A PPARγ antagonist with some cross-reactivity with PPARα.
NXT629’s unique properties make it a promising candidate for further research and development in the field of cancer therapeutics.
Properties
IUPAC Name |
N-[6-[4-[3-[1-[(4-tert-butylphenyl)methyl]-4-ethyl-5-oxo-1,2,4-triazol-3-yl]propyl]phenyl]pyridin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O3S/c1-5-39-33(37-40(34(39)41)25-27-16-20-29(21-17-27)35(2,3)4)13-9-10-26-14-18-28(19-15-26)32-23-22-30(24-36-32)38-44(42,43)31-11-7-6-8-12-31/h6-8,11-12,14-24,38H,5,9-10,13,25H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSFLNXJVJKMDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CC2=CC=C(C=C2)C(C)(C)C)CCCC3=CC=C(C=C3)C4=NC=C(C=C4)NS(=O)(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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